molecular formula C16H23NO3 B10814116 N-tert-butyl Pentylone (hydrochloride)

N-tert-butyl Pentylone (hydrochloride)

Cat. No.: B10814116
M. Wt: 277.36 g/mol
InChI Key: JLWSTXCAALQEDZ-UHFFFAOYSA-N
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Description

N-tert-butyl Pentylone (hydrochloride) (CAS: 17763-05-2) is a synthetic cathinone derivative classified as a novel stimulant. Its molecular formula is C₁₆H₂₃NO₃·HCl, with a molecular weight of 313.8 g/mol . Structurally, it features a tert-butyl group attached to the nitrogen atom of the pentylone backbone, distinguishing it from other cathinones like pentylone, methylone, and butylone. It is synthesized for research and forensic applications, typically with ≥98% purity, and is stable for ≥5 years when stored at -20°C . Unlike scheduled cathinones (e.g., pentylone, methylone), N-tert-butyl Pentylone remains unscheduled in the United States, complicating regulatory oversight .

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one

InChI

InChI=1S/C16H23NO3/c1-5-6-12(17-16(2,3)4)15(18)11-7-8-13-14(9-11)20-10-19-13/h7-9,12,17H,5-6,10H2,1-4H3

InChI Key

JLWSTXCAALQEDZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC(C)(C)C

Origin of Product

United States

Preparation Methods

Step 1: α-Bromination of 3',4'-Methylenedioxypentiophenone

The precursor ketone is brominated at the α-position using bromine (Br₂) or hydrobromic acid (HBr) in a dichloromethane (DCM) or chloroform solvent system.

Reaction Conditions :

  • Solvent : Dichloromethane (anhydrous)

  • Temperature : 0–5°C (ice bath)

  • Reagents : Br₂ (1.1 equivalents)

  • Time : 2–4 hours

Product : α-Bromo-3',4'-methylenedioxypentiophenone (C₁₂H₁₁BrO₃).

Step 2: Nucleophilic Substitution with tert-Butylamine

The α-bromo intermediate reacts with tert-butylamine in a polar aprotic solvent (e.g., acetonitrile or dimethylformamide) under reflux.

Reaction Conditions :

  • Solvent : Acetonitrile

  • Temperature : 80–90°C (reflux)

  • Molar Ratio : 1:1.2 (α-bromo ketone : tert-butylamine)

  • Time : 6–8 hours

Product : N-tert-butyl pentylone free base (C₁₆H₂₃NO₃).

Salt Formation (Hydrochloride)

The free base is converted to its hydrochloride salt using hydrogen chloride (HCl) gas or hydrochloric acid in an ether solvent.

Procedure :

  • Dissolve the free base in anhydrous diethyl ether.

  • Bubble dry HCl gas through the solution until precipitation is complete.

  • Filter and wash the precipitate with cold ether.

Yield : 70–85% (typical for cathinone hydrochlorides).

Optimization of Reaction Conditions

Bromination Efficiency

  • Solvent Choice : Dichloromethane minimizes side reactions compared to chloroform.

  • Temperature Control : Maintaining 0–5°C prevents over-bromination.

Amine Substitution

  • Steric Effects : The bulky tert-butyl group necessitates longer reaction times (6–8 hours) compared to linear alkylamines (e.g., methylamine: 4–5 hours).

  • Solvent Polarity : Acetonitrile enhances nucleophilicity of tert-butylamine, improving substitution rates.

Purification and Analytical Characterization

Purification Techniques

  • Recrystallization : The hydrochloride salt is purified via recrystallization from ethanol/ether mixtures.

  • Column Chromatography : Free base purification using silica gel (eluent: ethyl acetate/hexane, 1:3).

Spectroscopic Data

Technique Key Data Source
GC-MS (EI) m/z 128 (base peak), m/z 72, 149; R<sub>t</sub> = 5.09–5.70 min
<sup>1</sup>H NMR δ 1.30 (s, 9H, tert-butyl), δ 3.45 (t, 2H, CH₂N), δ 6.85 (s, 2H, Ar-H)
HRMS [M+H]<sup>+</sup> = 278.1751 (C<sub>16</sub>H<sub>24</sub>NO<sub>3</sub><sup>+</sup>)

Challenges and Mitigation Strategies

Diastereomer Formation

  • Issue : N-sec-butyl analogs may form diastereomers during synthesis, complicating purification.

  • Solution : Use chiral HPLC or fractional crystallization to resolve enantiomers.

Hydrolysis of Methylenedioxy Group

  • Issue : Acidic conditions may hydrolyze the 3',4'-methylenedioxy ring to catechol derivatives.

  • Solution : Conduct salt formation under controlled pH (5–6) and low temperature.

Industrial-Scale Production Insights

Forensic reports indicate that clandestine laboratories often use simplified setups for cathinone synthesis, but low yields (~50–60%) and impurities (e.g., unreacted precursors) are common. In contrast, Cayman Chemical’s patented methods achieve >95% purity via optimized reflux conditions and high-purity tert-butylamine .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl Pentylone (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tert-butylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs of N-tert-butyl Pentylone (hydrochloride).

Scientific Research Applications

Neuropharmacological Research

N-tert-butyl Pentylone is primarily studied for its effects on neurotransmitter transporters. Research indicates that it acts as a potent inhibitor of dopamine (DAT) and serotonin transporters (SERT).

Case Studies

  • A study conducted on rats demonstrated that administration of N-tert-butyl Pentylone resulted in increased locomotor activity and elevated levels of extracellular monoamines, indicating stimulant effects .
  • Comparative analyses with other synthetic cathinones have shown that variations in the alkyl chain length significantly affect the potency and selectivity for DAT and SERT .

Forensic Applications

N-tert-butyl Pentylone is utilized in forensic toxicology due to its presence in various drug samples. Its identification is crucial for understanding the prevalence of synthetic cathinones in recreational drug use.

Analytical Techniques

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This method has been employed to differentiate between isomers of N-tert-butyl Pentylone in biological samples .
  • Nuclear Magnetic Resonance (NMR) : NMR spectroscopy is used alongside GC-MS to provide comprehensive structural information about the compound and its metabolites .

Data Table: Forensic Detection Methods

MethodApplicationAdvantages
GC-MSIsomer differentiationHigh sensitivity and specificity
NMRStructural elucidationNon-destructive analysis

Analytical Chemistry

As an analytical reference standard, N-tert-butyl Pentylone is employed in research laboratories to develop and validate methods for detecting synthetic cathinones.

Product Specifications

  • Chemical Formula : C16H23NO3·HCl
  • Molecular Weight : 313.8 g/mol
  • Purity : ≥98%
  • Storage Conditions : -20°C with stability for at least five years .

Applications in Research

  • The compound serves as a benchmark for developing detection methods for other related substances in environmental and biological samples.
  • Its characterization aids in understanding structure-activity relationships within synthetic cathinones, contributing to pharmacological research .

Mechanism of Action

The mechanism of action of N-tert-butyl Pentylone (hydrochloride) involves its interaction with neurotransmitter systems in the brain. It is believed to act as a reuptake inhibitor for monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin . This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Analytical Differences

The table below summarizes key structural and analytical distinctions between N-tert-butyl Pentylone and related cathinones:

Compound Molecular Formula Molecular Weight (g/mol) Retention Time (min) Legal Status (US) Purity & Stability
N-tert-butyl Pentylone C₁₆H₂₃NO₃·HCl 313.8 Not explicitly reported Unscheduled ≥98%, stable at -20°C
Pentylone (hydrochloride) C₁₃H₁₇NO₃·HCl 271.7 ~6.20 (GC-MS) Schedule I ≥98%, stable ≥6 years
N-Ethylpentylone (hydrochloride) C₁₄H₂₀ClNO₃ 285.8 ~5.94 (GC-MS) Schedule I ≥98%
Butylone (hydrochloride) C₁₁H₁₃NO₃·HCl 259.7 Not explicitly reported Schedule I ≥98%
Methylone (hydrochloride) C₁₁H₁₃NO₃·HCl 247.7 ~5.98 (GC-MS) Schedule I ≥98%

Key Observations :

  • Structural Modifications : The tert-butyl group in N-tert-butyl Pentylone increases steric hindrance compared to smaller alkyl groups (e.g., methyl, ethyl) in methylone or N-ethylpentylone. This likely alters receptor binding and metabolic stability .
  • Analytical Differentiation : Retention times vary significantly among analogs (e.g., 5.94 min for N-ethylpentylone vs. 6.20 min for pentylone), enabling GC-MS or LC-MS distinction in forensic analysis .
  • Legal Status : Only N-tert-butyl Pentylone lacks Schedule I classification, highlighting its emergence as a "legal high" alternative .

Pharmacological and Toxicological Comparisons

Self-Administration and Efficacy
  • Pentylone vs. Methylone : Pentylone exhibits higher self-administration efficacy than methylone in animal models, attributed to its stronger dopamine reuptake inhibition .
Neurotoxicity
  • Butylone and MDPV: Synthetic cathinones like butylone induce dopamine-dependent cytotoxicity in neuronal cells, linked to oxidative stress and mitochondrial dysfunction .
  • N-tert-butyl Pentylone : Similar mechanisms are hypothesized but require empirical validation. Its tert-butyl group may slow metabolism, prolonging toxic effects .

Research and Regulatory Implications

  • Analytical Challenges: Co-elution of cathinones in GC-MS requires high-resolution methods for accurate identification, especially given minor structural differences (e.g., tert-butyl vs. ethyl groups) .
  • Regulatory Gaps : The unscheduled status of N-tert-butyl Pentylone underscores the need for dynamic legislative updates to address emerging analogs .

Q & A

Basic Question: What analytical methods are recommended for identifying N-tert-butyl pentylone (hydrochloride) in seized materials?

Answer:
Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification. Key parameters include:

  • Injection : Splitless mode with 1 µL volume .
  • Oven Program : 60°C (0.5 min) → 340°C (6.5 min) at 35°C/min .
  • MS Scan Range : 40–550 m/z with a threshold of 250 .
  • Retention Time : 5.940–6.20 min (variations depend on column type and instrument calibration) .
    For confirmation, compare results with certified reference materials (e.g., Cayman Chemical Batch 0549986-6) . Liquid chromatography with SWATH® acquisition (27 windows) and collision energy spread (35±15 eV) can enhance MS/MS specificity .

Basic Question: How can researchers differentiate N-tert-butyl pentylone from structurally similar cathinones (e.g., N-ethyl pentylone)?

Answer:
Structural differentiation relies on:

  • Retention Time Discrepancies : N-tert-butyl pentylone elutes at ~6.0–6.2 min under standard GC conditions, while N-ethyl analogs may show shorter retention times due to differences in alkyl chain hydrophobicity .
  • Mass Spectral Features : Monitor characteristic fragment ions. For example, the tert-butyl group in N-tert-butyl pentylone produces distinct fragmentation patterns compared to sec-butyl or ethyl substituents .
  • Deuterated Internal Standards : Use compounds like pentylone-d3 (hydrochloride) to improve quantification accuracy and reduce matrix interference .

Advanced Question: How should researchers resolve contradictions in reported retention times for N-tert-butyl pentylone across studies?

Answer:
Retention time variability (e.g., 5.94 min vs. 6.20 min) arises from:

  • Column Chemistry : Polar vs. non-polar stationary phases affect elution profiles. For reproducibility, specify column specifications (e.g., DB-5MS) .
  • Temperature Gradients : Minor deviations in ramp rates (±1–2°C/min) significantly impact retention. Calibrate ovens regularly .
  • Instrumental Drift : Perform daily tuning with calibration standards. SWATH® acquisition reduces variability by isolating precursor ions across 27 windows .
    Validation Step : Cross-validate findings using high-resolution MS (HRMS) or orthogonal methods like NMR (if available).

Advanced Question: What methodological considerations are critical for optimizing LC-MS/MS quantification of N-tert-butyl pentylone in biological matrices?

Answer:
Key considerations include:

  • Sample Preparation : Use supported liquid extraction (SLE) to minimize matrix effects. Avoid methanol-based extraction, which co-elutes phospholipids .
  • Ionization Efficiency : Optimize electrospray ionization (ESI) parameters (e.g., capillary voltage: 3.5 kV; source temperature: 150°C) for the hydrochloride salt form .
  • Internal Standards : Deuterated analogs (e.g., pentylone-d3) correct for ion suppression/enhancement .
  • Collision Energy : Apply a spread (35±15 eV) to capture diverse fragment ions, enhancing identification confidence .

Basic Question: What are the stability and storage requirements for N-tert-butyl pentylone (hydrochloride) reference standards?

Answer:

  • Storage : Store at -20°C in airtight, light-protected containers to prevent degradation .
  • Stability : ≥5 years when stored properly. Verify integrity via UV/Vis spectroscopy (peak absorbance at 235, 282, and 320 nm) .
  • Handling : Allow vials to equilibrate to room temperature before use to avoid condensation. Use anhydrous solvents for reconstitution .

Advanced Question: How can researchers design studies to investigate the metabolic pathways of N-tert-butyl pentylone?

Answer:

  • In Vitro Models : Use human liver microsomes (HLMs) or hepatocytes with NADPH cofactors to simulate Phase I metabolism .
  • Metabolite Identification : Employ HRMS (e.g., Q-TOF) with data-dependent acquisition (DDA) to detect hydroxylated, demethylated, or conjugated metabolites.
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace metabolic intermediates.
  • Cross-Validation : Compare results with structural analogs (e.g., pentylone) to identify conserved metabolic pathways .

Basic Question: What spectral data is essential for confirming the identity of N-tert-butyl pentylone (hydrochloride)?

Answer:

  • GC-MS : Base peak ion (m/z), major fragments (e.g., m/z 150, 177), and retention time .
  • UV/Vis : Absorbance maxima at 235, 282, and 320 nm .
  • High-Resolution MS : Exact mass of [M+H]⁺ (C₁₆H₂₃NO₃·HCl: 313.8 g/mol) with <5 ppm error .

Advanced Question: What strategies mitigate interference in forensic samples containing N-tert-butyl pentylone and co-occurring cathinones?

Answer:

  • Chromatographic Separation : Use ultra-performance LC (UPLC) with sub-2 µm particles to resolve co-eluting peaks.
  • MS/MS Spectral Libraries : Build a custom library using reference standards (e.g., Cayman Chemical) to match unknown peaks .
  • Multivariate Analysis : Apply principal component analysis (PCA) to distinguish N-tert-butyl pentylone from isomers based on fragment ion ratios .

Basic Question: What legal and safety considerations apply to handling N-tert-butyl pentylone (hydrochloride) in research settings?

Answer:

  • Regulatory Status : While N-tert-butyl pentylone is unscheduled in the U.S., structurally similar cathinones (e.g., pentylone) are Schedule I .
  • Safety Protocols : No specific OSHA hazards are listed, but use gloves (nitrile) and avoid inhalation. Store separately from oxidizing agents .

Advanced Question: How can researchers validate novel synthetic routes for N-tert-butyl pentylone (hydrochloride)?

Answer:

  • Purity Assessment : Use HPLC with UV detection (235 nm) and confirm ≥98% purity via area normalization .
  • Byproduct Profiling : Employ GC-MS to detect unreacted precursors (e.g., tert-butylamine) or side products.
  • Crystallography : Characterize hydrochloride salt formation via X-ray diffraction to confirm stoichiometry .

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